4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid
Overview
Description
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid is a heterocyclic organic compound that features a pyrrole ring substituted with a carboxylic acid group and a pyridine ring substituted with a chlorine atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiacloprid, a neonicotinoid, are known to interact with the nicotinic acetylcholine receptors .
Mode of Action
Similar compounds like thiacloprid disrupt the insect’s nervous system by stimulating nicotinic acetylcholine receptors .
Biochemical Pathways
It can be inferred from similar compounds that the stimulation of nicotinic acetylcholine receptors could lead to an overstimulation of the nervous system, causing paralysis and death in insects .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may cause overstimulation of the nervous system, leading to paralysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a boronic acid derivative of the pyridine with a halogenated pyrrole.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of esters or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
6-chloropyridin-3-ylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrrole ring.
4-(6-fluoropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid: Similar structure with a fluorine atom instead of chlorine.
3-pyridinylboronic acid: Contains a boronic acid group and lacks the pyrrole ring.
Uniqueness
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid is unique due to the presence of both a pyrrole ring and a chlorinated pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-2-1-6(3-13-9)7-4-12-5-8(7)10(14)15/h1-5,12H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPHZAKBICZQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNC=C2C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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